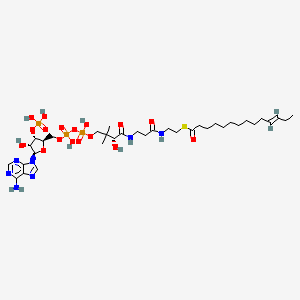![molecular formula C7H7N3 B1245913 Imidazo[1,2-A]pyridin-2-amine CAS No. 39588-26-6](/img/structure/B1245913.png)
Imidazo[1,2-A]pyridin-2-amine
Vue d'ensemble
Description
Imidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound has garnered significant attention due to its wide range of applications in medicinal chemistry, particularly for its potential as a pharmacophore in drug discovery .
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of 2-aminopyridine with various carbonyl compounds.
Multicomponent Reactions: Another approach is the multicomponent reaction involving 2-aminopyridine, aldehydes, and isocyanides.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with various substrates using oxidizing agents such as iodine or transition metal catalysts.
Industrial Production Methods:
Batch Processes: Industrial production often employs batch processes where the reactants are combined in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Flow Processes: Continuous flow processes are also used in industrial settings to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the imidazo[1,2-A]pyridine scaffold.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitution, are frequently employed to introduce different substituents onto the imidazo[1,2-A]pyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents, acylating agents.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of this compound.
Reduced Derivatives: Reduced forms with modified functional groups.
Substituted Derivatives: Compounds with different substituents introduced onto the imidazo[1,2-A]pyridine ring.
Applications De Recherche Scientifique
Imidazo[1,2-A]pyridin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a pharmacophore in the development of drugs targeting various diseases, including tuberculosis, cancer, and neurological disorders.
Biological Research: The compound is used in the study of biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential therapeutic targets.
Industrial Applications: this compound is used in the synthesis of various industrial chemicals and materials, including dyes, pigments, and polymers.
Safety and Hazards
Imidazo[1,2-A]pyridin-2-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Imidazo[1,2-A]pyridin-2-amine has a wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-A]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that future research could focus on developing new drugs based on this scaffold, particularly for the treatment of resistant forms of TB .
Mécanisme D'action
Target of Action
Imidazo[1,2-A]pyridin-2-amine is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It has also demonstrated good inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .
Mode of Action
It is known that the compound interacts with its targets, such as ache, bche, and lox, leading to their inhibition . This inhibition can result in various changes in the biochemical processes within the body.
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been found to inhibit the enzymes AChE, BChE, and LOX . These enzymes play crucial roles in various biochemical pathways, including the cholinergic system and the arachidonic acid pathway. By inhibiting these enzymes, this compound can potentially alter these pathways and their downstream effects.
Pharmacokinetics
Some related compounds have shown promising in vivo mouse pharmacokinetic (pk) profiles . For instance, one study reported an area under the curve (AUC) of 3850 ng h mL −1 at a dose of 3 mg kg −1 PO, a half-life (t 1/2) of 13.2 h, and a bioavailability of 31.1% . These properties suggest that this compound could potentially have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is primarily the inhibition of its target enzymes . This can lead to a reduction in the activity of the biochemical pathways these enzymes are involved in. For instance, in the case of tuberculosis, the compound has been found to significantly reduce the bacterial load when tested in an acute TB mouse model .
Analyse Biochimique
Biochemical Properties
Imidazo[1,2-A]pyridin-2-amine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . This inhibition occurs through the binding of this compound to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. Additionally, this compound has been found to interact with GABA and benzodiazepine receptors, acting as an agonist and modulating neurotransmitter release .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase-3 and inhibiting the PI3K/Akt/mTOR signaling pathway . This leads to cell cycle arrest at the G2/M phase and subsequent cell death. In neuronal cells, this compound modulates neurotransmitter release by acting on GABA and benzodiazepine receptors, which can influence cell signaling pathways and gene expression . Furthermore, this compound has been shown to affect cellular metabolism by inhibiting enzymes involved in carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the ATP-binding site of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound acts as an agonist at GABA and benzodiazepine receptors, modulating neurotransmitter release and influencing cell signaling pathways . The compound also inhibits enzymes involved in carbohydrate metabolism, affecting cellular energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vivo studies, the compound has shown prolonged effects on neurotransmitter release and modulation of cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and significant therapeutic benefits, such as inhibition of tumor growth and modulation of neurotransmitter release . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been identified, where the compound’s therapeutic benefits are maximized without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 . The compound undergoes N-oxidation, followed by further metabolism through O-acetylation by N-acetyltransferase enzymes . These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The interaction of this compound with these enzymes can affect metabolic flux and alter metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs) and P-glycoprotein (P-gp), which facilitate its uptake and efflux across cell membranes . This compound can accumulate in specific tissues, such as the liver and brain, where it exerts its pharmacological effects. The localization and accumulation of the compound are influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct this compound to specific compartments or organelles. This subcellular localization is essential for the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-A]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
Imidazo[1,2-A]pyrimidine: Another similar compound with a pyrimidine ring.
Uniqueness of Imidazo[1,2-A]pyridin-2-amine:
Structural Features: The unique fusion of the imidazole and pyridine rings provides distinct chemical properties and reactivity.
Pharmacological Potential: this compound has shown promising activity against a wide range of diseases, making it a valuable scaffold in drug discovery.
Propriétés
IUPAC Name |
imidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQABHABFPKXGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460771 | |
| Record name | IMIDAZO[1,2-A]PYRIDIN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39588-26-6 | |
| Record name | IMIDAZO[1,2-A]PYRIDIN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methylidene-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B1245838.png)

![(2S,3S)-N-[(1R,7S,8R,9E,17R,20S,21R,24S,29R,32S)-29-benzyl-24-[(2R)-butan-2-yl]-32-[(1S)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1245843.png)
![4-[1-(4-Chlorophenyl)ethyl-[5-[(2,4-dichlorophenyl)methylcarbamoylamino]pentyl]amino]butanoic acid](/img/structure/B1245845.png)
![1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1245846.png)
![9-(3-iodo-4-methylphenyl)-5,9-dihydro-3H-furo[3,4-b]pyrano[4,3-e]pyridine-1,8(4H,7H)-dione](/img/structure/B1245847.png)






